Melanostatin

Description

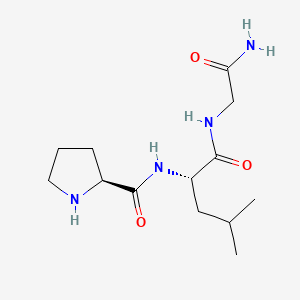

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOJLZTTWSNHOX-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173841 | |

| Record name | Oxytocin C-terminal tripeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melanostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2002-44-0, 9083-38-9 | |

| Record name | L-Prolyl-L-leucylglycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxytocin C-terminal tripeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin C-terminal tripeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-prolyl-L-leucylglycinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELANOCYTE-STIMULATING HORMONE RELEASE-INHIBITING FACTOR-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KY24B4Q62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melanostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Characterization and Classification of Melanostatin Peptides

Structural Elucidation of Melanocyte-Inhibiting Factor (MIF-1)

Melanocyte-Inhibiting Factor (MIF-1) is a hypothalamic tripeptide that plays a role in regulating the release of melanocyte-stimulating hormone (MSH). biosyn.com Its structure has been identified as Pro-Leu-Gly-NH2. wikipedia.org MIF-1 is derived from the enzymatic degradation of oxytocin (B344502). biosyn.comwikipedia.org Another related peptide, Tyr-MIF-1, with the sequence Tyr-Pro-Leu-Gly-NH2, has also been isolated and is considered a precursor to MIF-1 in brain mitochondria. biosyn.comnih.gov Studies have shown that MIF-1 can be formed from Tyr-MIF-1 in brain mitochondria, but not in crude brain homogenate, suggesting a specific enzymatic process for its formation. nih.gov

The structural characteristics of MIF-1 and its analogues have been the subject of extensive research. These peptides are relatively simple in structure but exhibit significant biological activity. researchgate.net Their small size and defined structure make them amenable to synthetic modifications to explore structure-activity relationships. researchgate.net

Characterization of Nonapeptide-1 (Melanostatine-5)

Nonapeptide-1, also known as Melanostatine-5, is a synthetic biomimetic peptide that acts as an antagonist to the α-melanocyte-stimulating hormone (α-MSH). inci.guide Its sequence is H-Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2. inci.guide This peptide was developed through screening parts of the α-MSH sequence to find a potent antagonist for the melanocortin 1 receptor (MC1R). inci.guide

Nonapeptide-1 competitively binds to MC1R, preventing the activation of tyrosinase, a key enzyme in melanin (B1238610) synthesis. inci.guidemedchemexpress.com This action leads to a reduction in melanin production. inci.guide It has a high affinity for MC1R, with a reported Ki of 40 nM, and is selective over other melanocortin receptors like MC3R, MC4R, and MC5R. medchemexpress.commedchemexpress.com

Identification and Homology of Amphibian Melanostatin (B1678129)

A polypeptide with melanotropin-release-inhibiting activity, termed this compound, has been purified from the brain extracts of frogs. nih.govnih.gov The primary structure of this amphibian this compound was determined to be a 36-amino-acid peptide with the sequence H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Lys-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2. nih.govnih.gov

This frog this compound shows significant homology to the pancreatic polypeptide/neuropeptide Y/peptide YY family. nih.govnih.gov Notably, its structure differs from human neuropeptide Y by only a single amino acid substitution at position 19. nih.govresearchgate.net This high degree of similarity suggests a conserved evolutionary origin and functional importance of this peptide family across different vertebrate classes.

Conformational Analysis and Structural Preferences in Biological Milieus

The three-dimensional conformation of this compound peptides is crucial for their biological activity. Conformational analysis of MIF-1 (Pro-Leu-Gly-NH2) and its analogues has been performed using techniques like nuclear magnetic resonance (NMR) spectroscopy in various solvents. nih.gov These studies have revealed that in dimethylsulfoxide solution, N-protonated this compound can adopt a β-turn structure. nih.gov This specific conformation is stabilized by an intramolecular hydrogen bond between the proline residue's carbonyl oxygen and the carboxamide NH proton. nih.gov

The tendency to form stable β-turns has also been observed in peptidomimetics of this compound. capes.gov.bracs.org For instance, β-lactam analogues of this compound have been shown to adopt a type-II β-turn conformation in DMSO-d6 solution. capes.gov.bracs.org The structural properties of these molecules, studied through X-ray crystallography and molecular dynamics simulations, confirm a strong inclination to form these secondary structures, which are often critical for receptor binding and biological function. capes.gov.bracs.org The aggregation behavior of this compound has also been investigated, with studies showing that factors like protonation state and the solvent environment influence intermolecular interactions. nih.gov

Biosynthesis and Endogenous Regulation of Melanostatin Peptides

Origins and Processing of Melanocyte-Inhibiting Factor (MIF-1) from Oxytocin (B344502)

Melanocyte-Inhibiting Factor (MIF-1), also known as Melanostatin (B1678129), is a hypothalamic tripeptide that is endogenously derived from the hormone oxytocin. wikipedia.orgnih.govdrugfuture.comacs.org Specifically, MIF-1 is the C-terminal tripeptide fragment of oxytocin, with the amino acid sequence Pro-Leu-Gly-NH2. wikipedia.orgnih.govonline-medical-dictionary.orghmdb.ca

The generation of MIF-1 occurs through the enzymatic cleavage of oxytocin. nih.govppm.edu.pl The primary enzyme responsible for this process is insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govauctoresonline.org This enzyme cleaves the C-terminal tail from the nine-amino-acid oxytocin molecule to release the MIF-1 tripeptide. nih.gov Research using stable isotope-labeled oxytocin incubated with mouse brain tissue preparations has confirmed that oxytocin serves as a precursor for MIF-1, particularly in the hypothalamus. nih.gov While oxytocin is the established precursor, some earlier studies using synaptosomal membrane preparations from combined hippocampal, septal, and hypothalamic tissue did not detect the conversion, suggesting that the regional and subcellular environment may influence the processing efficiency. nih.gov

The synthesis of oxytocin itself occurs in the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus. nih.govauctoresonline.org From there, it is transported to various brain regions and the posterior pituitary for release, making it available for potential conversion into MIF-1 in different locations. nih.gov

Regulation of Amphibian this compound Production and Release

In amphibians, the regulation of melanocyte-stimulating hormone (MSH) is controlled by a molecule functionally referred to as this compound, but it is structurally distinct from the mammalian MIF-1. researchgate.netpnas.org Research on the frog brain identified the primary melanotropin-release-inhibiting factor as a 36-amino acid polypeptide. researchgate.netpnas.org

This amphibian this compound was found to be homologous to human neuropeptide Y (NPY), differing by only a single amino acid substitution. researchgate.netpnas.org The peptide identified in the frog (Rana temporaria) has the sequence H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Lys-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2. pnas.orgabbiotec.comuniprot.org This peptide is a potent inhibitor of α-MSH release from the pituitary melanotrophs in frogs, with an IC50 of 60 nM. researchgate.netpnas.orgmedchemexpress.com

The regulatory system in amphibians is complex, involving the co-localization of different inhibitory neurotransmitters. In Xenopus laevis, NPY and γ-aminobutyric acid (GABA) have been found to coexist in the axons that innervate the neurointermediate lobe of the pituitary, where MSH is produced. karger.com This suggests a sophisticated interplay of signaling molecules in controlling MSH secretion. karger.com

Table 1: Comparison of Mammalian and Amphibian this compound

| Feature | Mammalian this compound (MIF-1) | Amphibian this compound (Frog) |

|---|---|---|

| Primary Structure | Tripeptide (Pro-Leu-Gly-NH2) | 36-amino acid polypeptide |

| Endogenous Origin | Cleavage product of Oxytocin | Homologue of Neuropeptide Y (NPY) |

| Primary Function | Inhibits α-MSH release, neuromodulator | Potent inhibitor of α-MSH release |

| Reference | wikipedia.orgnih.gov | researchgate.netpnas.orgkarger.com |

Endogenous Pathways Modulating this compound Peptide Levels

The levels and activity of this compound peptides are modulated by several endogenous pathways, reflecting their role as significant neuroregulators. The primary function of this compound is the inhibition of α-MSH release. wikipedia.orgnih.gov However, its influence extends to other major neurotransmitter systems.

A key pathway involves the dopaminergic system. MIF-1 acts as a positive allosteric modulator of dopamine (B1211576) D2 and D4 receptors. wikipedia.orgnih.govqyaobio.com This modulation enhances the receptor's response to dopamine and is a critical aspect of its neuromodulatory effects. up.pt

This compound also interacts with the opioid system. It has been shown to block the effects of opioid receptor activation, thereby modulating analgesic responses. wikipedia.orgmedchemexpress.com This anti-opioid activity points to a complex role in pain and reward pathways. nih.gov

Furthermore, the regulation of α-MSH, which this compound inhibits, is also influenced by other neuropeptides. For instance, Melanin-Concentrating Hormone (MCH) acts as a functional antagonist to α-MSH, decreasing its release from hypothalamic tissues. karger.com The interplay between these different neuropeptides creates a balanced network for controlling energy homeostasis and other physiological functions.

Enzymatic Degradation and Metabolic Stability in Biological Tissues

A significant challenge related to the endogenous activity of this compound is its limited metabolic stability. up.ptup.pt Like many small peptides, MIF-1 is susceptible to rapid enzymatic degradation, resulting in a short biological half-life. google.comscience.gov This inherent instability is a major factor in its unfavorable pharmacokinetic properties. up.pt

The primary metabolic pathway for the breakdown of this compound is the enzymatic cleavage of the prolyl-leucyl (Pro-Leu) peptide bond. up.pt This vulnerability to plasma proteases and other proteolytic enzymes leads to its rapid inactivation in biological tissues. wikipedia.orggoogle.com The ubiquitous nature of these enzymes, particularly in the gastrointestinal tract and blood, makes peptides like this compound prone to degradation at multiple sites. google.com

This lack of stability has driven research into developing more robust analogues. For example, replacing the L-proline with D-proline or modifying the peptide bond to a semicarbazide (B1199961) moiety in azapeptides has been explored to increase biochemical resistance to protease activity. up.pt Similarly, synthetic analogues of α-MSH, such as [Nle4-D-Phe7]-α-MSH, have been developed to be more resistant to enzymatic degradation by serum enzymes compared to their natural counterparts. nih.gov

Table 2: Factors in this compound Degradation

| Factor | Description | Reference |

|---|---|---|

| Enzymes | Plasma proteases and other proteolytic enzymes. | wikipedia.orggoogle.com |

| Primary Cleavage Site | The peptide bond between Proline and Leucine (B10760876) (Pro-Leu). | up.pt |

| Consequence | Reduced biochemical stability and unfavorable pharmacokinetic properties. | up.ptup.pt |

| Research Approach | Development of stabilized analogues (e.g., azapeptides) to resist degradation. | up.pt |

Compound Names

Molecular Mechanisms of Action of Melanostatin Peptides

Receptor Interactions and Signal Transduction Pathways for Melanocyte-Inhibiting Factor (MIF-1)

Melanocyte-Inhibiting Factor (MIF-1), with the amino acid sequence Pro-Leu-Gly-NH2, is an endogenous peptide derived from the cleavage of oxytocin (B344502). wikipedia.org It is recognized for its diverse neuromodulatory activities, which stem from its ability to interact with multiple receptor systems and influence various intracellular signaling pathways.

Positive Allosteric Modulation of Dopamine (B1211576) D₂/D₄ Receptors

A key mechanism of MIF-1's action is its role as a positive allosteric modulator (PAM) of dopamine D₂ and D₄ receptors. wikipedia.orgqyaobio.comapexbt.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, in this case, dopamine. As a PAM, MIF-1 enhances the receptor's response to dopamine without directly activating it. oup.comnih.gov This modulation can increase the affinity of dopamine for its receptor, potentiating the downstream signaling effects. oup.com This interaction is considered a potential therapeutic avenue for conditions involving dopaminergic dysfunction, such as Parkinson's disease. researchgate.netsciforum.net Studies have shown that MIF-1 can potentiate the binding of agonists to the D₂ receptor. nih.gov Peptidomimetics of MIF-1 have been synthesized and tested for their ability to enhance the binding of dopamine D₂ receptor agonists, with some showing comparable effects to MIF-1 itself. sci-hub.se

Mechanisms of Melanocyte-Stimulating Hormone (MSH) Release Inhibition

Historically, MIF-1 was named for its ability to inhibit the release of melanocyte-stimulating hormone (α-MSH). wikipedia.orgapexbt.com This function is particularly relevant in amphibians, where a 36-amino acid peptide, also termed melanostatin (B1678129), was isolated from frog brains and found to potently inhibit α-MSH secretion. nih.govpnas.org This frog-derived this compound shares significant homology with mammalian neuropeptide Y (NPY). nih.govpnas.org In mammals, the mechanism is thought to be more complex and may be linked to MIF-1's interactions with other neurotransmitter systems that regulate pituitary function. oup.com For instance, by modulating dopaminergic pathways, which are known to influence the pituitary, MIF-1 can indirectly affect MSH release. oup.com Furthermore, MIF-1 has been shown to potentiate the effects of melatonin (B1676174), a hormone that can antagonize MSH. nih.govtandfonline.com

Interactions with Opioid Receptor Systems

MIF-1 and its analogs, such as Tyr-MIF-1, have been shown to interact with the opioid system, often exhibiting anti-opioid properties. researchgate.netmdpi.comnih.gov This interaction does not typically involve direct binding to the opioid receptor in a classical agonist or antagonist manner. oup.com Instead, MIF-1 appears to modulate the effects of opioids. For example, it can antagonize morphine-induced analgesia. oup.comresearchgate.net The Tyr-MIF-1 family of peptides, which includes MIF-1, can interact with mu-opioid receptors, although they also have their own specific binding sites. researchgate.netnih.gov The anti-opioid effects of these peptides are thought to be part of an endogenous system that balances the actions of the opioid system. nih.gov

Intracellular Signaling Cascades (e.g., Dopaminergic Pathways, cAMP, ERK, STAT3)

The interaction of MIF-1 with its various receptors triggers a cascade of intracellular signaling events. As a positive allosteric modulator of dopamine receptors, MIF-1 influences dopaminergic signaling pathways. medchemexpress.commedchemexpress.com Activation of D₂-like receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). sci-hub.se

Furthermore, MIF-1 has been shown to influence other signaling molecules. For instance, Macrophage Migration Inhibitory Factor (MIF), a distinct cytokine that shares the same acronym, has been shown to interact with Jab1 (c-Jun activation domain-binding protein-1), which can modulate the activity of the transcription factor AP-1 and the cell cycle. nih.gov MIF can also activate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK). nih.govresearchgate.net Studies have shown that MIF-1 treatment can lead to the phosphorylation of ERK and STAT3 in cultured neurons, indicating the activation of these pathways. researchgate.net The activation of these cascades can lead to changes in gene expression and cellular function. nih.govresearchgate.net

Mechanisms of Action for Nonapeptide-1 (Melanostatine-5)

Nonapeptide-1, also known as Melanostatine-5, is a synthetic peptide that has gained attention for its effects on skin pigmentation. ontosight.ai Its mechanism of action is primarily centered on its interaction with the melanocortin 1 receptor (MC1R).

Melanocortin 1 Receptor (MC1R) Antagonism and Binding Affinity

Nonapeptide-1 functions as a competitive antagonist of the melanocortin 1 receptor (MC1R). medchemexpress.commedchemexpress.comlabclinics.com The MC1R is a key receptor in melanocytes that, when activated by its endogenous agonist α-MSH, stimulates the production of melanin (B1238610). biotechpeptides.com By binding to MC1R, Nonapeptide-1 blocks α-MSH from binding and activating the receptor, thereby inhibiting the signaling cascade that leads to melanin synthesis. lifetein.cominci.guideinci.guide

Research has demonstrated that Nonapeptide-1 has a high binding affinity for the human MC1R. medchemexpress.commedchemexpress.comcaymanchem.com This high affinity allows it to effectively compete with α-MSH for receptor binding sites. lifetein.com The inhibition of α-MSH-induced signaling by Nonapeptide-1 has been shown to decrease intracellular cAMP levels, a key second messenger in the MC1R pathway. medchemexpress.commedchemexpress.com This ultimately leads to the downregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, and subsequently reduces the expression of tyrosinase and other enzymes essential for melanin production. medchemexpress.com

Table 1: Binding Affinity and Inhibitory Concentrations of Nonapeptide-1

| Parameter | Value | Cell Line/System | Reference |

| Kᵢ for MC1R | 40 nM | COS-1 cells expressing human receptors | medchemexpress.commedchemexpress.comcaymanchem.com |

| IC₅₀ for cAMP inhibition | 2.5 nM | Melanocytes | medchemexpress.commedchemexpress.com |

| IC₅₀ for melanosome dispersion inhibition | 11 nM | Melanocytes | medchemexpress.commedchemexpress.com |

| Selectivity (Kᵢ in µM) | |||

| MC3R | 0.47 µM | COS-1 cells expressing human receptors | medchemexpress.commedchemexpress.comcaymanchem.com |

| MC4R | 1.34 µM | COS-1 cells expressing human receptors | medchemexpress.commedchemexpress.comcaymanchem.com |

| MC5R | 2.4 µM | COS-1 cells expressing human receptors | medchemexpress.commedchemexpress.comcaymanchem.com |

Inhibition of Intracellular cAMP Accumulation and Melanosome Dispersion

This compound peptides, such as Nonapeptide-1 (also known as Melanostatine-5), are recognized for their potent inhibitory effects on the processes that lead to skin pigmentation. medchemexpress.commedchemexpress.com One of the primary mechanisms is the competitive antagonism of the melanocortin 1 receptor (MC1R). medchemexpress.commedchemexpress.com By binding to MC1R, this compound effectively blocks the action of α-melanocyte-stimulating hormone (α-MSH). medchemexpress.commedchemexpress.com

This antagonistic action directly leads to a significant reduction in the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.commedchemexpress.com In experimental models using melanocytes, Nonapeptide-1 has been shown to inhibit α-MSH-induced intracellular cAMP levels with a half-maximal inhibitory concentration (IC50) of 2.5 nM. medchemexpress.commedchemexpress.commedchemexpress.eu The inhibition of the cAMP signaling pathway is a crucial step in preventing the cascade of events that leads to melanin production. vulcanchem.com

Furthermore, this compound peptides effectively inhibit the dispersion of melanosomes, the organelles responsible for the synthesis, storage, and transport of melanin. medchemexpress.commedchemexpress.com Nonapeptide-1 has demonstrated the ability to inhibit α-MSH-induced melanosome dispersion with an IC50 value of 11 nM. medchemexpress.commedchemexpress.com This action prevents the transfer of melanin to surrounding keratinocytes, thereby contributing to a lighter skin tone.

Table 1: Inhibitory Activity of Nonapeptide-1 (Melanostatine-5)

| Parameter | IC50 Value | Cell Type | Reference |

|---|---|---|---|

| α-MSH-induced intracellular cAMP accumulation | 2.5 nM | Melanocytes | medchemexpress.commedchemexpress.commedchemexpress.eu |

| α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | medchemexpress.commedchemexpress.commedchemexpress.eu |

Downregulation of Melanogenesis-Related Gene and Protein Expression

The inhibitory effects of this compound extend to the genetic and protein levels, targeting key players in the melanogenesis pathway. By competing with α-MSH for binding to MC1R, this compound peptides trigger a downstream cascade that results in the downregulation of several critical genes and proteins. medchemexpress.commedchemexpress.com

Research has shown that treatment with Nonapeptide-1 leads to a decrease in the expression of MC1R itself, as well as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). medchemexpress.commedchemexpress.com These enzymes are essential for the synthesis of melanin. Furthermore, this compound downregulates the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development, survival, and melanogenic gene expression. medchemexpress.commedchemexpress.commdpi.com The suppression of MITF is a key mechanism through which this compound exerts its broad anti-melanogenic effects. vulcanchem.commdpi.com

Studies have demonstrated that at a concentration of 20 μM over 72 hours, this compound significantly reduces the mRNA levels of tyrosinase, TRP1, and TRP2. vulcanchem.com

Table 2: Effect of this compound on Melanogenesis-Related Gene and Protein Expression

| Gene/Protein | Effect | Mechanism | Reference |

|---|---|---|---|

| MC1R | Downregulation | Competitive binding with α-MSH | medchemexpress.commedchemexpress.com |

| TYR | Downregulation | MITF suppression | medchemexpress.commedchemexpress.comvulcanchem.com |

| TRP1 | Downregulation | MITF suppression | medchemexpress.commedchemexpress.comvulcanchem.com |

| TRP2 | Downregulation | MITF suppression | medchemexpress.commedchemexpress.comvulcanchem.com |

| MITF | Downregulation | Competitive binding to MC1R | medchemexpress.commedchemexpress.comvulcanchem.com |

Mechanisms of Action for Amphibian this compound (Neuropeptide Y Homolog)

In amphibians, the counterpart to mammalian this compound is a 36-amino acid peptide that is the homolog of neuropeptide Y (NPY). nih.govnih.gov This peptide, also referred to as this compound, plays a crucial role in regulating the activity of melanotrophs, the cells responsible for producing α-MSH. nih.govcarldenef.com

Modulation of Ion Channels (K+, Na+, Ca2+ Currents) in Melanotrophs

Amphibian this compound exerts a complex pattern of electrical responses in frog melanotrophs by modulating various ion channels. nih.gov In current-clamp experiments, this compound induces a reversible hyperpolarization and suppresses spontaneous action potentials. nih.gov This hyperpolarization is associated with a decrease in membrane resistance and is primarily carried by potassium ions (K+). nih.gov

Furthermore, this compound modulates voltage-operated currents. It has been shown to increase the amplitude of voltage-activated K+ current by 30%. nih.govnih.gov In contrast, it reduces the fast sodium (Na+) current, an effect that is notably persistent. nih.govnih.gov

Crucially, this compound significantly diminishes high voltage-activated N- and L-like calcium (Ca2+) currents without altering their activation kinetics. nih.govnih.gov This inhibition of Ca2+ currents is blocked by pretreatment with pertussis toxin, indicating the involvement of G proteins in this process. nih.gov

Regulation of Electrical Activity in Neuroendocrine Cells

The modulation of ion channels by amphibian this compound directly translates to the regulation of electrical activity in neuroendocrine cells, specifically melanotrophs. nih.govcarldenef.com The this compound-induced hyperpolarization and suppression of spontaneous action potentials effectively inhibit the electrical activity of these cells. nih.gov In some instances, even without a hyperpolarizing response, an arrest of spike firing still occurs. nih.gov This comprehensive inhibition of electrical excitability is a key mechanism by which amphibian this compound controls the release of α-MSH. nih.govnih.gov

Neuropeptide Y Receptor Interactions and Associated Signaling

Amphibian this compound, being a homolog of NPY, exerts its effects through interactions with NPY receptors, which are G protein-coupled receptors. nih.govfrontiersin.org Studies in frogs have identified the presence of Y1 and Y5 receptor mRNAs in the intermediate lobe of the pituitary, where melanotrophs are located. researchgate.net

The inhibitory actions of NPY on α-MSH release appear to be mediated by different receptor subtypes. The inhibition of spontaneous α-MSH release is preferentially mediated through Y5 receptors. researchgate.netcaymanchem.com In contrast, the suppression of thyrotropin-releasing hormone (TRH)-induced α-MSH secretion likely involves Y1 receptors. researchgate.netcaymanchem.com

The signaling pathways associated with these receptors are complex. While NPY receptors generally couple to Gi/o proteins to inhibit adenylyl cyclase and cAMP accumulation, the inhibitory effect of NPY on spontaneous α-MSH release is not abolished by pertussis toxin, suggesting a different pathway. frontiersin.orgresearchgate.net However, the suppression of TRH-induced α-MSH secretion, which involves the inhibition of an increase in intracellular Ca2+, is sensitive to pertussis toxin, implicating Gi/o protein coupling. nih.govresearchgate.netcaymanchem.com

Physiological and Neurobiological Roles of Melanostatin Peptides

Central Nervous System Function of Melanocyte-Inhibiting Factor (MIF-1)

MIF-1, an endogenous tripeptide (Pro-Leu-Gly-NH2) derived from the hormone oxytocin (B344502), demonstrates a variety of effects on the central nervous system. wikipedia.orgdnlabresearch.com It is known to cross the blood-brain barrier and has been investigated for its therapeutic potential in several neurological and psychiatric conditions. wikipedia.org

Role in Dopamine-Related Disorders (e.g., Parkinson's Disease)

Melanocyte-Inhibiting Factor (MIF-1) has been a subject of interest in the context of dopamine-related disorders, most notably Parkinson's disease (PD). sciforum.nettandfonline.comnih.gov Research suggests that MIF-1 can act as a positive allosteric modulator of dopamine (B1211576) D2 receptors, enhancing their affinity for dopamine and enabling their activation at lower dopamine levels. sciforum.net This mechanism is particularly relevant to PD, a condition characterized by the loss of dopaminergic neurons. sciforum.net

Studies have reported that MIF-1 can improve motor symptoms in some patients with Parkinson's disease. tandfonline.comnih.govtandfonline.com It has also been observed to attenuate levodopa-induced dyskinesias, a common and debilitating side effect of long-term levodopa (B1675098) therapy, the standard treatment for PD. tandfonline.comnih.govtandfonline.comnih.gov The pathophysiology of L-Dopa-induced dyskinesia (LID) is complex, involving intermittent stimulation of supersensitive D1 dopamine receptors in the denervated striatum. frontiersin.org

Furthermore, preclinical studies in animal models have shown that MIF-1 may offer neuroprotective effects. For instance, it has been reported to partially protect against the dopamine-depleting effects of the neurotoxin MPTP in mice, which is used to model Parkinson's disease. tandfonline.comnih.govtandfonline.com The proposed mechanisms for MIF-1's effects in movement disorders are not solely based on its direct impact on striatal dopaminergic neurons. tandfonline.comtandfonline.com There is evidence to suggest that MIF-1 increases nigro-striatal dopaminergic activity, but this alone does not fully account for its therapeutic actions. tandfonline.comnih.govtandfonline.com Some research points to a potential interaction with the melatonin (B1676174) system, suggesting that MIF-1's modulation of nigro-striatal dopaminergic functions may be partly mediated through pineal melatonin. tandfonline.comnih.govtandfonline.com

However, the clinical relevance of MIF-1 in Parkinson's disease remains a topic of ongoing investigation, with some studies yielding positive results while others have not observed significant behavioral responses. oup.comresearchgate.net

Table 1: Investigated Effects of MIF-1 in Dopamine-Related Disorders

| Investigated Effect | Finding | Supporting Evidence |

|---|---|---|

| Positive Allosteric Modulator of D2 Receptors | Enhances the affinity of D2 receptors for dopamine. sciforum.net | Preclinical studies on MIF-1 mimetics. sciforum.net |

| Improvement of Parkinsonian Symptoms | Reported to improve motor symptoms in some clinical trials. tandfonline.comnih.govtandfonline.com | Clinical observations and animal model studies. oup.comresearchgate.net |

| Attenuation of Levodopa-Induced Dyskinesias | Shown to reduce the severity of dyskinetic movements. tandfonline.comnih.govtandfonline.com | Clinical and preclinical research. nih.gov |

| Neuroprotective Potential | Partially protected against MPTP-induced dopamine depletion in mice. tandfonline.comnih.govtandfonline.com | Animal model studies. tandfonline.comnih.govtandfonline.com |

Influence on Emotional Reactivity and Mood Regulation (e.g., Depression, Aggressive-Defensive Behavior)

MIF-1 has demonstrated notable effects on emotional reactivity and mood regulation, with research pointing to its potential as an antidepressant. researchgate.net Clinical studies have suggested that MIF-1 may be more effective and have a faster onset of action than some traditional antidepressants. researchgate.net In animal models of depression, such as the behavioral 'despair' test, both MIF-1 and the related peptide Tyr-MIF-1 have shown significant anti-immobility effects, which are indicative of antidepressant activity. capes.gov.br

The mechanism underlying these effects appears to involve the dopaminergic system. The anti-immobility effects of MIF-1 and Tyr-MIF-1 in rats were antagonized by dopamine receptor blockers, suggesting that at least some of the central nervous system actions of these peptides are mediated by dopamine receptors. capes.gov.br Furthermore, studies mapping brain activity have shown that MIF-1 treatment increases c-Fos expression in brain regions critically involved in the regulation of mood, anxiety, and depression. researchgate.netnih.gov This cellular activation provides a neuroanatomical basis for its observed therapeutic effects. researchgate.netnih.gov

In patients with Parkinson's disease and Tardive dyskinesia, the effects of MIF-1 have been associated with a marked elevation in mood. tandfonline.comnih.govtandfonline.com This mood-elevating property further supports its role in emotional regulation. The connection between MIF-1, mood, and dopamine is a significant area of research, with a growing body of evidence implicating MIF as a potential modulator of HPA axis functioning and a biomarker for anxiety and depression. uh.edu

Impact on Memory and Cognitive Processes

Research indicates that Melanocyte-Inhibiting Factor (MIF-1) can influence memory and cognitive processes. Studies have shown that MIF-1 treatment leads to increased c-Fos immunoreactivity in brain regions that are crucial for the regulation of memory. researchgate.netnih.gov The c-Fos protein is often used as a marker for neuronal activation, suggesting that MIF-1 can modulate activity in these key cognitive circuits.

In animal studies, the administration of Tyr-MIF-1, a related peptide, resulted in significant changes in a passive avoidance test, a measure of learning and memory, which were not observed with MIF-1 at the tested dose. oup.com This suggests that different peptides within the melanostatin (B1678129) family may have distinct effects on cognitive functions. The complex interplay of these peptides in the brain highlights the need for further research to fully elucidate their specific roles in memory and cognition.

Modulation of Opioid-Induced Effects

Melanocyte-Inhibiting Factor (MIF-1) has been shown to modulate the effects of opioids. mdpi.com It is considered an anti-opioid peptide, as it can reduce the analgesic activity of morphine and block the development of tolerance and dependence to morphine. mdpi.com Interestingly, MIF-1 does not appear to bind to opioid receptors or the Tyr-MIF-1 binding site to exert these effects. mdpi.com

The interaction between MIF-1 and opioids can be complex and dose-dependent. For instance, studies have shown that low, moderate, and high doses of MIF-1 can facilitate, have no effect on, or inhibit the development of morphine tolerance, respectively. oup.com Similarly, the effect of MIF-1 on analgesia can also be dose-dependent. oup.com MIF-1 has been found to antagonize morphine-induced analgesia in both mice and rats, and this effect is independent of the pituitary gland. oup.com

In some experimental settings, MIF-1 itself has demonstrated analgesic properties that can be blocked by the opioid antagonist naloxone. nih.gov However, other studies have reported that MIF-1, along with melatonin, can delay the onset of morphine analgesia. nih.gov The related peptide, Tyr-MIF-1, also exhibits anti-opioid activity by blocking morphine-induced analgesia. oup.com In contrast, another member of the family, Tyr-W-MIF-1, can induce naloxone-reversible analgesia, demonstrating opioid-like activity. mdpi.comresearchgate.net

Table 2: Modulation of Opioid Effects by this compound Peptides

| Peptide | Effect on Morphine Analgesia | Interaction with Opioid Receptors |

|---|---|---|

| MIF-1 | Reduces analgesic activity; blocks tolerance and dependence. mdpi.com | Does not bind to opioid receptors. mdpi.com |

| Tyr-MIF-1 | Decreases analgesic effect; impairs tolerance development. mdpi.com | Shows affinity for mu-opioid receptors. mdpi.com |

| Tyr-W-MIF-1 | Can induce naloxone-reversible analgesia. mdpi.comresearchgate.net | Shows affinity for mu-opioid receptors. mdpi.com |

Role of this compound Peptides in Pigmentation Homeostasis

This compound peptides are key regulators in the complex process of skin pigmentation, primarily through their influence on melanin (B1238610) synthesis and distribution.

Regulation of Melanin Synthesis and Distribution in Melanocytes

This compound peptides, including Melanocyte-Inhibiting Factor (MIF-1) and this compound-5, play a significant role in regulating melanin production. mdpi.comskyatransdermic.com Melanin is the pigment responsible for the color of skin, hair, and eyes, and its synthesis is a multi-step process involving enzymes like tyrosinase. mdpi.comskyatransdermic.com

MIF-1, also known as this compound, is a hypothalamic peptide that can inhibit the release of α-melanocyte-stimulating hormone (α-MSH). mdpi.com α-MSH is a potent stimulator of melanin synthesis. mdpi.com By inhibiting α-MSH release, MIF-1 can indirectly suppress melanogenesis. mdpi.com

Another peptide, this compound-5 (also referred to as Nonapeptide-1), acts as a competitive antagonist of the melanocortin 1 receptor (MC1R). medchemexpress.commedchemexpress.com It effectively blocks the binding of α-MSH to MC1R on melanocytes. medchemexpress.commedchemexpress.com This antagonism inhibits the intracellular signaling cascade that leads to melanin production, including the downregulation of key melanogenic enzymes like tyrosinase, TRP1, and TRP2, as well as the microphthalmia-associated transcription factor (MITF). medchemexpress.commedchemexpress.com As a result, this compound-5 can inhibit basal melanin synthesis and even reverse increases in melanin induced by factors like UVA radiation. medchemexpress.commedchemexpress.com

Cosmetic formulations containing this compound peptides are often marketed for their skin-lightening and evening properties, aiming to reduce hyperpigmentation and age spots. skyatransdermic.comflowwe.sgskinorigin.netindiamart.commederbeauty.com These peptides are considered ideal for such applications as they can inhibit melanogenesis without being cytotoxic to melanocytes. mederbeauty.comulprospector.com

Interactions with Melanocortin System Components in Skin

This compound, also known as melanocyte-inhibiting factor (MIF-1), is a hypothalamic peptide that plays a regulatory role within the skin's melanocortin system. mdpi.com Its primary interaction is the inhibition of alpha-melanocyte-stimulating hormone (α-MSH) release. mdpi.comwikipedia.org α-MSH is a key peptide hormone derived from proopiomelanocortin (POMC) that stimulates melanin production in skin melanocytes. mdpi.comoregonstate.edu

The mechanism of action involves α-MSH binding to the melanocortin 1 receptor (MC1R) on the surface of melanocytes. oregonstate.edumdpi.com This binding event activates a signaling cascade, primarily through cyclic AMP (cAMP), which leads to the increased expression and activity of tyrosinase, a critical enzyme in the synthesis of melanin. mdpi.com By inhibiting the release of α-MSH, this compound effectively reduces the activation of MC1R, leading to a decrease in melanogenesis. mdpi.comulprospector.com This inhibitory action helps to modulate skin pigmentation. A synthetic biomimetic peptide, for instance, has been developed to leverage this inhibitory function to prevent the hyperproduction of melanin. ulprospector.com

Another peptide also referred to as this compound, isolated from the frog brain, is the amphibian equivalent of mammalian neuropeptide Y (NPY). nih.govuniprot.org This peptide also demonstrates the ability to inhibit α-MSH release from pituitary melanotrophs. nih.govmedchemexpress.com

Table 1: Key Components in this compound's Cutaneous Interaction

| Component | Type | Role in Pigmentation | Interaction with this compound |

| This compound (MIF-1) | Peptide Hormone | Inhibits melanin synthesis | Inhibits the release of α-MSH. mdpi.comwikipedia.org |

| α-MSH | Peptide Hormone | Stimulates melanin synthesis | Its release is suppressed by this compound. wikipedia.org |

| MC1R | G-protein coupled receptor | Binds α-MSH to initiate melanin production | Its activation is indirectly reduced by this compound. mdpi.com |

| Melanin | Pigment | Determines skin color and provides photoprotection | Its production is decreased due to this compound's activity. ulprospector.com |

Broader Physiological Implications of this compound Peptides

This compound's influence on inflammation and immunity is primarily indirect, stemming from its regulation of α-MSH, which is a potent anti-inflammatory and immunomodulatory agent. nih.govnih.gov α-MSH exerts its effects by binding to melanocortin receptors (such as MC1R, MCR3, and MCR5) on various immune cells. nih.gov

The anti-inflammatory action of α-MSH involves several mechanisms:

Suppression of Pro-inflammatory Cytokines : α-MSH inhibits the production and activity of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). mdpi.com

Inhibition of NF-κB : It can block the activation of nuclear factor-κB (NF-κB), a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response. mdpi.com

Induction of Anti-inflammatory Cytokines : α-MSH upregulates the synthesis of anti-inflammatory cytokines like interleukin-10 (IL-10), which plays a crucial role in resolving inflammation and limiting tissue damage. mdpi.com

Given that this compound inhibits the release of α-MSH, it indirectly modulates these pathways. By reducing the circulating levels of α-MSH, this compound can attenuate its anti-inflammatory and immunosuppressive effects. This suggests that in physiological or pathological states where α-MSH plays a protective role against inflammation, this compound could act as a counter-regulatory signal.

Table 2: Indirect Immunomodulatory Effects of this compound via α-MSH

| Cytokine | Primary Action | Effect of α-MSH | Indirect Effect of this compound |

| TNF-α | Pro-inflammatory | Suppression mdpi.com | Potentiates inflammatory response by reducing α-MSH-mediated suppression. |

| IL-1 | Pro-inflammatory | Suppression mdpi.com | Potentiates inflammatory response by reducing α-MSH-mediated suppression. |

| IL-6 | Pro-inflammatory | Suppression mdpi.com | Potentiates inflammatory response by reducing α-MSH-mediated suppression. |

| IL-10 | Anti-inflammatory | Induction mdpi.com | Attenuates anti-inflammatory response by reducing α-MSH-mediated induction. |

The adrenal cortex is responsible for synthesizing steroid hormones (steroidogenesis), a process primarily regulated by the pituitary-derived adrenocorticotropic hormone (ACTH). frontiersin.orgnih.gov ACTH, like α-MSH, is a product of the POMC gene and acts on the melanocortin 2 receptor (MC2R) in adrenal cells to stimulate the production of glucocorticoids such as cortisol. frontiersin.orge-enm.org

A direct, well-documented role for this compound (MIF-1) in adrenal steroidogenesis has not been established. However, potential indirect pathways of influence can be hypothesized.

Pituitary Regulation : this compound is known to act at the level of the pituitary gland to inhibit the release of α-MSH from melanotrophs. wikipedia.orgnih.gov Since corticotrophs that produce ACTH are also located in the pituitary, it is conceivable that this compound could have a yet-uncharacterized regulatory effect on ACTH secretion, thereby influencing adrenal function.

Melatonin Potentiation : Research has shown that this compound (MIF-1) can potentiate the activity of melatonin. wikipedia.org Separately, studies have demonstrated that melatonin can have a direct stimulatory action on the adrenal gland, leading to increased steroidogenic activity and hypertrophy of cells in the adrenal cortex. nih.gov This suggests a potential, albeit circuitous, route by which this compound could influence adrenal function by enhancing the effects of melatonin.

These potential connections remain speculative and require further research to confirm a definitive physiological role for this compound in regulating the adrenal gland and steroidogenesis.

Table 3: Potential Pathways for this compound's Influence on Adrenal Function

| Pathway | Mechanism | Implication for Steroidogenesis |

| Pituitary Axis Modulation | Potential regulation of ACTH-producing cells in the pituitary, analogous to its known effect on α-MSH-producing cells. wikipedia.orgnih.gov | Could potentially modulate the primary signal (ACTH) for glucocorticoid synthesis. frontiersin.org |

| Melatonin Activity | This compound (MIF-1) potentiates melatonin's effects. wikipedia.org | Could enhance melatonin's known stimulatory effect on adrenal steroid production. nih.gov |

Structure Activity Relationship Sar Studies and Analog Development

Design and Synthesis of Melanocyte-Inhibiting Factor (MIF-1) Peptidomimetics

Melanocyte-Inhibiting Factor (MIF-1), or melanostatin (B1678129), is a tripeptide (Pro-Leu-Gly-NH₂) with various functions in the central nervous system. sciforum.net It is recognized as a potent and selective positive allosteric modulator (PAM) of dopamine (B1211576) D2 receptors (D2R), which gives it potential for treating neurological conditions like Parkinson's disease. sciforum.netsciforum.net However, MIF-1's therapeutic application is limited by its poor stability against peptidases in the central nervous system and low bioavailability when administered orally. sciforum.netsciforum.net To overcome these limitations, researchers have focused on creating peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved drug-like properties. kirj.ee

To address the inherent instability of MIF-1, various chemical modification strategies have been employed to develop more robust analogs. These strategies aim to create peptidomimetics that retain biological activity while being more resistant to enzymatic degradation. kirj.eenih.gov

Aza-peptides: One approach involves the creation of aza-peptides, where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.eenih.gov This substitution results in a semicarbazide (B1199961) structure that can reinforce a β-turn conformation, a key structural motif for the biological activity of many peptides. nih.gov The altered peptide bond in aza-peptides is more resistant to hydrolysis by proteases, thereby increasing the metabolic stability of the molecule. kirj.eenih.govbiorxiv.org This increased stability can lead to a longer duration of action in the body. biorxiv.org

Bioisosteric Replacements: Bioisosteric replacement is a common strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical and chemical properties. In the context of MIF-1, the proline residue has been a key target for modification. sciforum.netacs.org Researchers have successfully replaced the proline with various heteroaromatic scaffolds, such as 2-furoyl and picolinoyl groups. acs.orgresearchgate.net For instance, the analog 2-furoyl-l-leucylglycinamide demonstrated a significant increase in the maximal response of a dopamine agonist at D2 receptors, comparable to MIF-1 itself. acs.org Similarly, picolinoyl-based peptidomimetics have shown promise as positive allosteric modulators of the D2R. researchgate.net These modifications can improve the pharmacokinetic profile of MIF-1 without compromising its activity. sciforum.netsciforum.net

Cyclic Amino Acids: The incorporation of non-proteinogenic cyclic β-amino acids as proline surrogates is another effective strategy. sciforum.netsciforum.net These cyclic structures can constrain the peptide backbone into a specific conformation that is favorable for receptor binding while also providing steric hindrance to protect against enzymatic cleavage. sciforum.netsciforum.netrsc.org Several novel MIF-1 proline mimetics containing cyclic β-amino acids have been synthesized and shown to exhibit superior performance in functional assays at the D2R compared to the native MIF-1. sciforum.netsciforum.net

These strategies have led to the development of MIF-1 peptidomimetics with enhanced stability and potent biological activity, paving the way for potential therapeutic applications. sciforum.netsciforum.netresearchgate.net

The three-dimensional shape, or conformation, of MIF-1 and its analogs is critical for their ability to modulate the dopamine D₂ receptor (D₂R). researchgate.netmcmaster.ca By introducing conformational constraints into the peptide structure, researchers can lock the molecule into a specific shape that is optimal for binding to the D₂R and eliciting a biological response. researchgate.net

One key structural feature believed to be important for MIF-1's activity is the type II β-turn. nih.gov This is a specific type of turn in the peptide backbone that brings certain amino acid residues into close proximity. To enforce this conformation, constrained analogs have been developed. For example, PAOPA ((S)-N-((R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl)pyrrolidine-2-carboxamide) is a conformationally constrained analog of MIF-1 that acts as a positive allosteric modulator at the D₂ receptor, increasing dopamine's binding affinity. mdpi.com The synthesis of peptidomimetics incorporating constrained lactams is a key approach to enforcing this active conformation. nih.gov

However, other research suggests that an extended bioactive conformation may also be possible for MIF-1. researchgate.net The study of various constrained analogs, including those with β-lactam, δ-lactam, and ε-lactam residues, helps to explore the impact of different torsional angles on biological activity. researchgate.net By systematically varying the ring size and stereochemistry of these cyclic constraints, scientists can fine-tune the conformation of the peptidomimetic and study how these changes affect its interaction with the D₂R. researchgate.net

The effects of these conformationally constrained analogs are typically evaluated by their ability to enhance the binding of D₂R agonists. researchgate.netresearchgate.net For example, studies have shown that MIF-1 and its analogs can potentiate the binding of agonists like [³H]-NPA and [³H]-quinpirole to D₂ receptor subtypes in a dose-dependent manner, often resulting in a bell-shaped dose-response curve. researchgate.net This suggests that these peptidomimetics stabilize the D₂R in a high-affinity state, making it more sensitive to agonists. researchgate.net

Replacing the proline residue with its D-isomer, D-Pro, has been shown to have no significant impact on the activity of some MIF-1 analogs. sci-hub.se However, modifications to the leucine (B10760876) and glycine (B1666218) residues can lead to notable changes. For instance, in some picolinoyl-based peptidomimetics, L-leucine was replaced by L-valine, and glycine was substituted with L-alanine to investigate the structural requirements for dopamine modulating effects. sci-hub.se

The introduction of unnatural amino acids has also been explored to create MIF-1 analogs with novel properties. researchgate.net For example, analogs containing L-canavanine (Cav) and L-cysteic acid S-(2-aminoethyl)amide (sLys) have been synthesized. researchgate.net In vitro experiments on smooth muscle contractions showed that these substitutions could affect neurotransmission in tissues with adrenergic and cholinergic systems. researchgate.net

Furthermore, the replacement of proline with heteroaromatic scaffolds has proven to be a successful strategy. acs.orgresearchgate.net This indicates that the allosteric binding site of MIF-1 on the D2 receptor can tolerate such modifications. acs.org These substitutions are part of a broader effort to develop MIF-1 peptidomimetics with improved drug-like properties, such as enhanced stability and the ability to cross the blood-brain barrier. sci-hub.se

The following table summarizes the effects of some specific amino acid substitutions on the activity of MIF-1 analogs:

| Original Residue | Substituted Residue | Observed Effect | Reference |

|---|---|---|---|

| L-Proline | D-Proline | No significant impact on activity in some analogs. | sci-hub.se |

| L-Leucine | L-Valine | Investigated for structural requirements in dopamine modulation. | sci-hub.se |

| Glycine | L-Alanine | Studied for its role in the dopamine modulating effects of picolinoyl-based peptidomimetics. | sci-hub.se |

| Leucine | L-Canavanine (Cav) | Affected electrically evoked smooth muscle contractions in vitro. | researchgate.net |

| Leucine | L-cysteic acid S-(2-aminoethyl)amide (sLys) | Showed potential to affect neurotransmission in target tissues. | researchgate.net |

| Proline | 2-Furoyl group | Resulted in a peptidomimetic with a significant increase in the maximal response of a dopamine agonist at D2 receptors. | acs.org |

| Proline | Picolinoyl group | Produced peptidomimetics that acted as positive allosteric modulators of the D2R. | researchgate.net |

Structure-Function Studies of Nonapeptide-1 (Melanostatine-5) Analogs

Nonapeptide-1, also known as Melanostatine-5, is a synthetic peptide that acts as an antagonist of the melanocortin 1 receptor (MC1R). medchemexpress.commedchemexpress.com It is primarily used in skincare products for its skin-brightening and depigmenting effects. amazonaws.commonteranc.com Structure-function studies of Nonapeptide-1 analogs have been crucial in understanding its mechanism of action and in developing more potent and effective derivatives.

Nonapeptide-1 functions by competing with the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), for binding to the MC1R. medchemexpress.comfrontiersin.org This competitive antagonism prevents the activation of the downstream signaling cascade that leads to melanin (B1238610) synthesis. medchemexpress.comamazonaws.com Nonapeptide-1 has a high affinity for MC1R, with a reported Ki value of 40 nM, and it is selective for MC1R over other melanocortin receptors such as MC3R, MC4R, and MC5R. medchemexpress.com

The binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.org Nonapeptide-1 effectively inhibits this α-MSH-induced cAMP production, with an IC₅₀ of 2.5 nM. medchemexpress.com This inhibition of the cAMP pathway subsequently downregulates the expression of key melanogenic enzymes and transcription factors, including tyrosinase, TRP1, TRP2, and MITF. medchemexpress.com

While the specific key residues of Nonapeptide-1 responsible for its MC1R antagonism are not extensively detailed in the provided search results, the general mechanism of action through competitive binding at the MC1R is well-established. medchemexpress.comfrontiersin.org Further research into the specific amino acid interactions between Nonapeptide-1 and the MC1R would be necessary to pinpoint the exact residues crucial for its antagonist activity.

Another strategy to enhance efficacy is to improve the delivery of Nonapeptide-1 to its target cells. A recent study explored the use of Nonapeptide-1-conjugated mesoporous silica (B1680970) nanoparticles (NP-MSN) to load and deliver epigallocatechin-3-gallate (EGCG), a potent antioxidant. nih.gov This delivery system not only improved the stability and bioavailability of EGCG but also leveraged the melanin-inhibiting properties of Nonapeptide-1. nih.gov The results showed a significant reduction in melanin content and tyrosinase activity, demonstrating the potential of this combined approach for enhanced depigmenting effects. nih.gov

The development of modified peptides and advanced delivery systems holds promise for creating more effective treatments for hyperpigmentation and other skin conditions. amazonaws.comnih.govnih.gov

The following table summarizes the key findings related to Nonapeptide-1 and its analogs:

| Compound/Analog | Mechanism of Action/Key Finding | Reported Efficacy | Reference |

|---|---|---|---|

| Nonapeptide-1 (Melanostatine-5) | Selective antagonist of MC1R, competes with α-MSH. | Inhibits α-MSH-induced intracellular cAMP levels (IC₅₀: 2.5 nM) and melanin synthesis. | medchemexpress.com |

| Nonapeptide-1 | Inhibits melanocyte-stimulating hormone (MSH) receptor. | Decreased pigmentation index by 30% in 12 weeks. | amazonaws.com |

| Nonapeptide PWH | Antioxidant, promotes type 1 collagen secretion, repairs damaged skin. | Alleviates UV-A-induced oxidative stress and protects against skin photoaging. | nih.gov |

| EGCG loaded in Nonapeptide-1-conjugated mesoporous silica nanoparticles (EGCG@NP-MSN) | Combines melanin transfer interference of Nonapeptide-1 with antioxidant properties of EGCG. | Melanin inhibition rate 5.22 times and tyrosinase inhibition rate 1.57 times that of free EGCG. | nih.gov |

SAR Studies on Amphibian this compound and Neuropeptide Y Analogs

This compound isolated from the frog brain is a 36-amino acid peptide that potently inhibits the release of α-melanocyte-stimulating hormone (α-MSH). nih.govnih.gov Structurally, it is the amphibian equivalent of mammalian neuropeptide Y (NPY) and is a member of the pancreatic polypeptide/neuropeptide Y/peptide YY family. nih.govresearchgate.net The primary structure of frog this compound is highly homologous to human NPY, differing by only a single amino acid substitution at position 19 (Lys in human NPY is replaced by Ala in frog this compound). nih.govresearchgate.net Given this high degree of structural similarity, the extensive structure-activity relationship (SAR) studies conducted on Neuropeptide Y (NPY) and its analogs provide significant insights into the functional requirements for this compound's biological activity.

The inhibitory effect of this compound on α-MSH release is potent, with a synthetic replicate showing an IC50 of 60 nM in vitro. nih.govresearchgate.net This activity is mediated through a complex interaction with cellular receptors, involving the modulation of K+, Na+, and Ca2+ currents, leading to hyperpolarization and suppression of spontaneous action potentials in melanotrophs. nih.gov

SAR studies on NPY analogs have been crucial for identifying the key structural motifs required for receptor binding and activation. These studies often involve truncations and specific amino acid substitutions to probe the roles of different peptide regions. For instance, truncated NPY analogs have been developed and tested for their receptor subtype selectivity. One such analog, Ac-[Ahx5-24,K4(99mTc(CO)3-PADA), A26]-NPY, was found to be a potent agonist for the Y2 receptor subtype, indicating that modifications and truncations, particularly at the N-terminus, can be well-tolerated and even confer selectivity. google.com The development of NPY(13-36) analogs with various N-terminal extensions further underscores the modular nature of NPY's structure and its tolerance for chemical modification. google.com

Systematic exploration of small-molecule libraries has also led to the discovery of potent and selective NPY receptor antagonists. High-throughput screening identified N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide as a hit molecule, which, through systematic SAR exploration, led to the development of highly potent NPY Y2 antagonists. nih.gov This highlights that non-peptide structures can mimic the biological activity of NPY, providing alternative scaffolds for analog design.

The interaction between NPY and the melanocortin system is complex. Studies have shown that NPY and α-MSH can have opposing effects in regulating certain physiological processes. nih.gov For example, NPY Y1 receptor agonists produce anxiolytic-like effects, which can be counteracted by α-MSH. nih.gov This interplay suggests that analogs designed based on this compound (NPY) structure could have broader physiological implications due to the overlapping regulatory systems.

Table 1: Selected Amphibian this compound and Neuropeptide Y Analogs and their Biological Activity

| Compound/Analog Name | Modification | Key Finding |

| Frog this compound | Natural amphibian peptide, homologous to human NPY with an Ala for Lys substitution at position 19. nih.govresearchgate.net | Potently inhibits α-MSH secretion in vitro (IC50 = 60 nM). nih.govresearchgate.net |

| [Leu31, Pro34]-NPY | NPY Y1 receptor agonist. nih.gov | Produces anxiolytic-like effects in rats, which are reduced by α-MSH administration. nih.gov |

| Ac-[Ahx5-24,K4(99mTc(CO)3-PADA), A26]-NPY | Truncated NPY analog with a chelated metal complex. google.com | Potent Y2 receptor subtype agonist (IC50 = 1 nM). google.com |

| CYM 9484 (Analog 16) | Small molecule N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide derivative. nih.gov | Potent and selective NPY Y2 receptor antagonist (IC50 = 19 nM). nih.gov |

| CYM 9552 (Analog 54) | Small molecule N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide derivative. nih.gov | Potent and selective NPY Y2 receptor antagonist (IC50 = 12 nM). nih.gov |

Computational Approaches in this compound Analog Design

Computational design has become an indispensable tool for developing novel this compound analogs with improved properties. mdpi.com These approaches leverage protein structural data and physics-based modeling to predict how specific chemical modifications will affect a peptide's structure and function. mdpi.comnih.gov

A significant focus of computational design for this compound (Pro-Leu-Gly-amide, or PLG) has been the creation of peptidomimetics with conformationally restricted structures. The goal is to stabilize a specific bioactive conformation, often a β-turn, which is believed to be crucial for its activity. One successful strategy involves incorporating a β-lactam ring into the peptide backbone. figshare.comresearchgate.netuah.es Using techniques like X-ray crystallography, Molecular Dynamics (MD) simulations, and NOESY-restrained NMR simulated annealing, researchers have designed and synthesized β-lactam analogs of this compound. figshare.comresearchgate.net These studies confirmed that the β-lactam constraint induces a stable type-II β-turn conformation. figshare.com The resulting β-lactam analog of PLG amide was shown to act as a dopaminergic D2 modulator, validating the design concept. figshare.comresearchgate.net

Another computational strategy involves the use of aza-amino acids. The systematic replacement of amino acid residues with their aza-counterparts, known as an "aza-scan," is a powerful tool for SAR studies. researchgate.net The synthesis of a this compound aza-peptide derivative using aza-proline has been explored to create peptidomimetics with altered conformational properties and potential for enhanced biological activity or stability. researchgate.net

More advanced computational methods combine machine learning (ML) and perturbation theory (PT) to create predictive models. acs.orgnih.gov One such model, ALLOPTML, was developed using pharmacological data from over 20,000 preclinical assays, including data from novel 2-furoyl-based this compound peptidomimetics. acs.orgnih.gov These peptidomimetics were designed to replace the proline residue of MIF-1 with heteroaromatic scaffolds. acs.org The ALLOPTML model demonstrates high accuracy in predicting the allosteric modulatory potential of compounds for a wide range of targets and conditions. acs.orgnih.gov This represents a significant step towards the de novo computational design of allosteric modulators, saving considerable time and resources in early-stage drug discovery. acs.orgnih.gov

These computational approaches, from structure-based design to machine learning, are accelerating the development of next-generation this compound analogs by enabling the rational design of molecules with specific, predetermined properties. mdpi.combakerlab.org

Table 2: Computationally Designed this compound Analogs and Peptidomimetics

| Analog/Peptidomimetic | Design Approach | Key Structural Feature | Intended Effect/Finding |

| β-Lactam Analog of this compound | Structure-based design, Molecular Dynamics, NMR simulated annealing. figshare.comresearchgate.net | A central α-alkyl-α-amino-β-lactam ring replaces a residue in the peptide backbone. figshare.comresearchgate.net | Stabilizes a type-II β-turn conformation; acts as a moderate dopaminergic D2 modulator. figshare.comresearchgate.net |

| Aza-Proline Derivative | Peptidomimetic synthesis. researchgate.net | An α-carbon in the proline residue is replaced by a nitrogen atom. researchgate.net | Creates an aza-peptide derivative to explore novel structural and functional space. researchgate.net |

| 2-furoyl-l-leucylglycinamide (6a) | Peptidomimetic design, Machine Learning model development (ALLOPTML). acs.orgnih.gov | The N-terminal proline of MIF-1 is replaced by a 2-furoyl group. acs.org | Produced a significant increase in the maximal response at D2 receptors, comparable to MIF-1. acs.orgnih.gov |

Advanced Research Methodologies in Melanostatin Investigations

In Vitro Cell-Based Assays

In vitro models provide a controlled environment to study the specific effects of Melanostatin (B1678129) on cellular processes, offering insights into its molecular interactions and signaling pathways.

The regulation of skin pigmentation is a complex process involving the synthesis of melanin (B1238610) by melanocytes. researchgate.netfrontiersin.org In vitro cultures of melanocytes are fundamental tools for investigating how substances like this compound influence this process. atcc.orgijdvl.com These cultures, often derived from human skin, allow for direct assessment of melanin production and the activity of key enzymes like tyrosinase. ijdvl.com

Studies have utilized human epidermal melanocytes (HEM cells) and co-cultures with keratinocytes to mimic the epidermal melanin unit. medchemexpress.comnih.gov One form of this compound, Nonapeptide-1, has been shown to inhibit basal melanin synthesis and counteract UVA-induced increases in melanin in these cell models. medchemexpress.commedchemexpress.com This inhibitory effect is achieved by downregulating the expression of crucial melanogenic factors, including the melanocortin 1 receptor (MC1R), tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), tyrosinase-related protein 2 (TRP2), and microphthalmia-associated transcription factor (MITF). medchemexpress.commedchemexpress.com

Table 1: Effect of Nonapeptide-1 on Melanocyte Cultures

| Cell Model | Treatment | Key Findings |

|---|---|---|

| Human Epidermal Melanocytes (HEM cells) | Nonapeptide-1 (20 μΜ, 3 days) | Inhibited basal melanin synthesis and reversed UVA-induced melanin increase. medchemexpress.commedchemexpress.com |

| HEM cells and HaCaT cells | Nonapeptide-1 | Downregulated the expression of MC1R, tyrosinase, TRP1, TRP2, and MITF. medchemexpress.commedchemexpress.com |

This compound's influence on the central nervous system, particularly its interaction with the dopaminergic system, is a significant area of research. wikipedia.org Neuronal cell lines are invaluable for studying these effects at a cellular level. nih.gov The human neuroblastoma SH-SY5Y cell line is a frequently used model in Parkinson's disease research due to its dopaminergic characteristics. researchgate.netup.pt

Research has focused on this compound (also known as MIF-1 or Pro-Leu-Gly-NH2) and its analogues as positive allosteric modulators of dopamine (B1211576) D2 receptors. wikipedia.orgnih.govacs.org These compounds have been shown to enhance the binding of dopamine agonists to D2 receptors, suggesting a potential therapeutic role in conditions like Parkinson's disease. researchgate.netacs.org The development of tyrosinase-expressing neuronal cell lines has also provided a model to study the neurotoxicity of oxidized dopamine metabolites, a process potentially relevant to the neurodegeneration seen in Parkinson's disease. nih.gov

To understand the precise molecular interactions of this compound, researchers employ receptor binding and functional assays. These assays quantify the affinity of this compound and its analogues for specific receptors and measure the downstream cellular responses.

One key functional assay measures the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many signaling pathways. researchgate.net For instance, Nonapeptide-1, acting as a competitive antagonist of the α-melanocyte-stimulating hormone (α-MSH) at the MC1R, potently inhibits α-MSH-induced intracellular cAMP production in melanocytes. medchemexpress.commedchemexpress.com This inhibition of the cAMP pathway is a primary mechanism behind its ability to reduce melanin synthesis. medchemexpress.commedchemexpress.com

Receptor binding assays, often using radiolabeled ligands, determine the binding affinity (Ki) of compounds for their target receptors. acs.orgnih.gov Nonapeptide-1 has been shown to have a high affinity for the human MC1R, with selectivity over other melanocortin receptor subtypes like MC3R, MC4R, and MC5R. medchemexpress.commedchemexpress.com Similarly, studies on this compound (MIF-1) and its analogues have used radiolabeled dopamine agonists to demonstrate their positive allosteric modulation of D2 receptors. researchgate.netresearchgate.net

Table 2: Receptor Binding and Functional Assay Data for this compound Analogues

| Compound | Assay Type | Receptor | Key Finding (IC50 / Ki) |

|---|---|---|---|

| Nonapeptide-1 | cAMP Inhibition | MC1R | IC50: 2.5 nM (vs. α-MSH) medchemexpress.commedchemexpress.com |

| Nonapeptide-1 | Melanosome Dispersion Inhibition | MC1R | IC50: 11 nM (vs. α-MSH) medchemexpress.commedchemexpress.com |

| Nonapeptide-1 | Receptor Binding | MC1R | Ki: 40 nM medchemexpress.commedchemexpress.com |

| Nonapeptide-1 | Receptor Binding | MC3R | Ki: 0.47 μM medchemexpress.commedchemexpress.com |

| Nonapeptide-1 | Receptor Binding | MC4R | Ki: 1.34 μM medchemexpress.commedchemexpress.com |

| Nonapeptide-1 | Receptor Binding | MC5R | Ki: 2.4 μM medchemexpress.commedchemexpress.com |

In Vivo Animal Models for Behavioral and Physiological Research

Animal models are indispensable for studying the complex behavioral and physiological effects of this compound in a living organism, providing a bridge between in vitro findings and potential clinical applications.

Rodent models, particularly rats, are extensively used to investigate the role of this compound in dopaminergic disorders like Parkinson's disease. frontiersin.orgmdpi.com These models often involve the administration of neurotoxins such as 6-hydroxydopamine (6-OHDA) to induce dopaminergic neuron degeneration, mimicking the pathology of the disease. frontiersin.org

Studies in rats have shown that intraventricular administration of this compound (MIF) can influence the effects of L-DOPA and morphine on behavior and brain electrical activity. nih.gov Furthermore, MIF-1 has been shown to potentiate the effects of L-DOPA in rodent models, highlighting its potential as an adjunct therapy in Parkinson's disease. wikipedia.org The anti-Parkinsonian effects of this compound and its analogues are attributed to their positive allosteric modulation of dopamine D2 receptors. nih.gov

Amphibians, such as the frog Rana ridibunda and Xenopus laevis, have been instrumental in understanding the fundamental biology of the melanocortin system, including the role of this compound. researchgate.netru.nloup.com These models are particularly useful for studying the regulation of α-MSH secretion and its effects on skin pigmentation. ru.nl

In frogs, this compound acts as a melanotropin-release-inhibiting factor, controlling the secretion of α-MSH from the pituitary gland. researchgate.net Research has led to the characterization of a form of this compound from the frog brain, which was found to be a potent inhibitor of α-MSH release. researchgate.net The regulation of melanotrope cells in amphibians by various neurotransmitters and neuropeptides, including those that inhibit α-MSH secretion, provides a valuable system for studying the complex interplay of these signaling molecules. ru.nl

Models for Pigmentation Disorders

The study of this compound and its analogs for their effects on pigmentation relies on a variety of specialized research models. These models are crucial for understanding the biological mechanisms underlying pigmentation disorders and for evaluating the efficacy of potential therapeutic agents.